molecular formula C18H24N6S2 B14961409 [4-Amino-6-(phenylamino)-1,3,5-triazin-2-yl]methyl 3,5-dimethylpiperidine-1-carbodithioate

[4-Amino-6-(phenylamino)-1,3,5-triazin-2-yl]methyl 3,5-dimethylpiperidine-1-carbodithioate

Cat. No.: B14961409
M. Wt: 388.6 g/mol
InChI Key: UGTKQAOGUXSKKV-UHFFFAOYSA-N
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Description

[4-Amino-6-(phenylamino)-1,3,5-triazin-2-yl]methyl 3,5-dimethylpiperidine-1-carbodithioate is a complex organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Amino-6-(phenylamino)-1,3,5-triazin-2-yl]methyl 3,5-dimethylpiperidine-1-carbodithioate typically involves multiple steps. One common approach is the sequential nucleophilic substitution of cyanuric chloride with appropriate nucleophiles to introduce the amino and phenylamino groups. The final step involves the reaction with 3,5-dimethylpiperidine-1-carbodithioate under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solid-phase synthesis can be employed to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

[4-Amino-6-(phenylamino)-1,3,5-triazin-2-yl]methyl 3,5-dimethylpiperidine-1-carbodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the triazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the triazine ring .

Scientific Research Applications

[4-Amino-6-(phenylamino)-1,3,5-triazin-2-yl]methyl 3,5-dimethylpiperidine-1-carbodithioate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or interfere with receptor signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-Amino-6-(phenylamino)-1,3,5-triazin-2-yl]methyl 3,5-dimethylpiperidine-1-carbodithioate is unique due to its specific structural features and the presence of the carbodithioate group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H24N6S2

Molecular Weight

388.6 g/mol

IUPAC Name

(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl 3,5-dimethylpiperidine-1-carbodithioate

InChI

InChI=1S/C18H24N6S2/c1-12-8-13(2)10-24(9-12)18(25)26-11-15-21-16(19)23-17(22-15)20-14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3,(H3,19,20,21,22,23)

InChI Key

UGTKQAOGUXSKKV-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C(=S)SCC2=NC(=NC(=N2)NC3=CC=CC=C3)N)C

Origin of Product

United States

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